2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Description
2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C21H26N4O4S and its molecular weight is 430.52. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Research has delved into synthesizing novel heterocyclic compounds with significant biological activities. For instance, Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, showing potential as COX-1/COX-2 inhibitors with analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This research area highlights the potential therapeutic applications of synthesized heterocyclic compounds, suggesting that similar studies could explore the compound for related activities.
Intramolecular Cyclizations in Chemical Synthesis
Kaptı, Dengiz, and Balcı (2016) reported on the synthesis of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives via intramolecular cyclization, starting from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate (Kaptı, Dengiz, & Balcı, 2016). The methodologies and chemical transformations discussed in this study are relevant for designing synthetic routes for similar complex molecules, including the compound , demonstrating the utility in synthetic organic chemistry.
Corrosion Inhibition
Yadav, Sinha, Kumar, and Sarkar (2015) explored the corrosion inhibition effect of synthesized spiropyrimidinethiones on mild steel in acidic solutions, using electrochemical and quantum studies (Yadav, Sinha, Kumar, & Sarkar, 2015). Though the specific compound was not mentioned, the study illustrates how similar pyrimidine derivatives could be evaluated for their potential as corrosion inhibitors in various industrial applications.
Weak Interaction Studies in Molecular Structures
The analysis of weak interactions in barbituric acid derivatives by Khrustalev, Krasnov, and Timofeeva (2008) demonstrates the importance of studying intermolecular interactions in designing compounds with specific binding properties (Khrustalev, Krasnov, & Timofeeva, 2008). Such research can inform the development of new drugs and materials by understanding the structural basis of molecule interactions.
Insecticidal Applications
The synthesis and evaluation of pyridine derivatives for their insecticidal activities against the cowpea aphid by Bakhite, Abd-Ella, El-Sayed, and Abdel-Raheem (2014) indicate the potential of heterocyclic compounds in pest management strategies (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014). This suggests that the compound could be investigated for similar applications, given its structural complexity and potential for biological activity.
Properties
IUPAC Name |
2-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-13-10-24(11-14(2)29-13)17(26)12-30-21-23-18-15-6-4-5-7-16(15)22-19(18)20(27)25(21)8-9-28-3/h4-7,13-14,22H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLRMMDYGGLOKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CSC2=NC3=C(C(=O)N2CCOC)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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